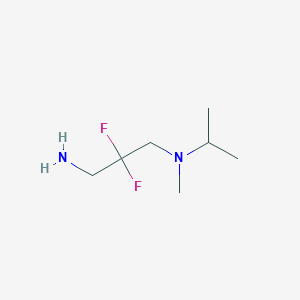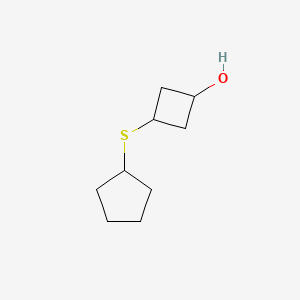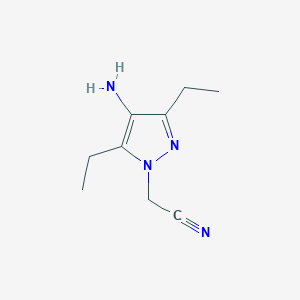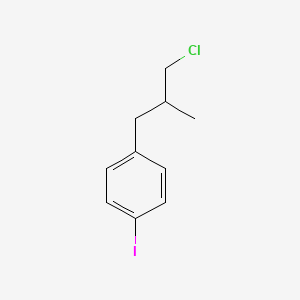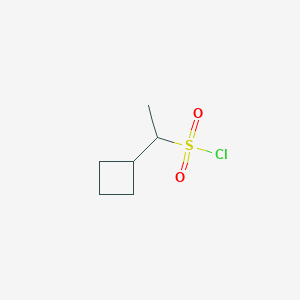
1-Cyclobutylethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclobutylethane-1-sulfonyl chloride is an organic compound with the molecular formula C₆H₁₁ClO₂S. It is a sulfonyl chloride derivative, characterized by the presence of a cyclobutyl group attached to an ethane backbone, which is further bonded to a sulfonyl chloride group. This compound is primarily used in organic synthesis and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Cyclobutylethane-1-sulfonyl chloride can be synthesized through various methods. One common approach involves the oxidative chlorination of thiol derivatives. For instance, the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) can be used to convert thiol derivatives directly into sulfonyl chlorides . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) to oxidize thiol derivatives to the corresponding sulfonyl chlorides .
Industrial Production Methods
Industrial production of sulfonyl chlorides often involves the reaction of sulfonic acids or their salts with chlorinating agents such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). These reactions typically require controlled temperatures and extended reaction times to ensure complete conversion .
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclobutylethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: It can be further oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form thiols.
Common Reagents and Conditions
Substitution: Reactions with amines typically occur under mild conditions, often at room temperature, using solvents like dichloromethane (CH₂Cl₂).
Oxidation: Oxidative reactions may involve reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reductive reactions may use reagents such as lithium aluminum hydride (LiAlH₄).
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonic Acids: Formed from oxidation reactions.
Thiols: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
1-Cyclobutylethane-1-sulfonyl chloride is utilized in various scientific research applications:
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Mecanismo De Acción
The mechanism of action of 1-Cyclobutylethane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, such as amines, leading to the formation of sulfonamide linkages. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparación Con Compuestos Similares
1-Cyclobutylethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and cycloalkyl derivatives:
Similar Compounds: Cyclopropylmethanesulfonyl chloride, Cyclopentylmethanesulfonyl chloride, and Cyclohexylmethanesulfonyl chloride.
Uniqueness: The presence of the cyclobutyl group imparts unique steric and electronic properties, which can influence its reactivity and selectivity in chemical reactions. .
Propiedades
Fórmula molecular |
C6H11ClO2S |
|---|---|
Peso molecular |
182.67 g/mol |
Nombre IUPAC |
1-cyclobutylethanesulfonyl chloride |
InChI |
InChI=1S/C6H11ClO2S/c1-5(10(7,8)9)6-3-2-4-6/h5-6H,2-4H2,1H3 |
Clave InChI |
PVIRJQBYHVGOMH-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCC1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-1-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13182773.png)

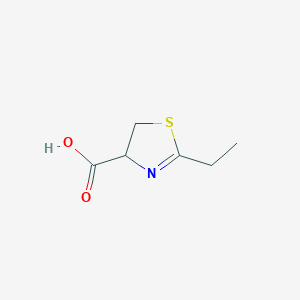
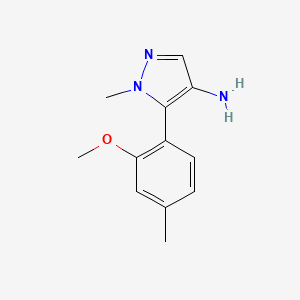
![1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13182802.png)
![N-[(Azepan-2-yl)methyl]methanesulfonamide](/img/structure/B13182807.png)
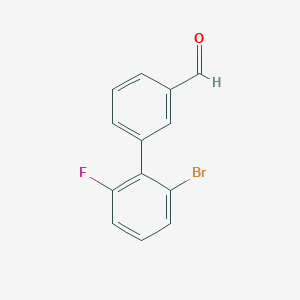
![tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13182815.png)
![8-(4-Chlorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13182818.png)
